3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of DS96432529 involves the preparation of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide . The synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Functional group modifications:
Industrial production methods for DS96432529 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions optimized for yield and purity.
Chemical Reactions Analysis
DS96432529 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, leading to derivatives with varied properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions are typically derivatives of DS96432529 with modified functional groups.
Scientific Research Applications
DS96432529 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinase 8 and its effects on cell cycle regulation.
Biology: The compound is used to investigate the role of CDK8 in various biological processes, including gene transcription and cell differentiation.
Industry: The compound’s ability to enhance bone formation makes it a candidate for developing new therapeutic agents in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of DS96432529 involves the inhibition of cyclin-dependent kinase 8 (CDK8) . CDK8 is a key regulator of gene transcription and cell cycle progression. By inhibiting CDK8, DS96432529 enhances the activity of alkaline phosphatase, promoting osteoblast differentiation and bone formation . The compound also shows synergistic effects when co-administered with other bone anabolic agents like alendronate or parathyroid hormone .
Comparison with Similar Compounds
DS96432529 is unique due to its potent and selective inhibition of CDK8, which distinguishes it from other bone anabolic agents. Similar compounds include:
Dinaciclib: Another CDK inhibitor with broader activity against multiple CDKs.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used primarily in cancer therapy.
Ribociclib: Similar to palbociclib, it targets CDK4 and CDK6 and is used in cancer treatment.
Compared to these compounds, DS96432529’s specificity for CDK8 and its bone anabolic properties make it a promising candidate for treating bone-related conditions .
Properties
Molecular Formula |
C18H26N4O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H26N4O3S/c1-2-24-8-9-25-11-12-4-3-7-22(10-12)13-5-6-21-18-14(13)15(19)16(26-18)17(20)23/h5-6,12H,2-4,7-11,19H2,1H3,(H2,20,23)/t12-/m0/s1 |
InChI Key |
GOAKYBVMJUXOFY-LBPRGKRZSA-N |
Isomeric SMILES |
CCOCCOC[C@H]1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |
Canonical SMILES |
CCOCCOCC1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |
Origin of Product |
United States |
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